Potassium (2-(2-(4-nonylphenoxy)ethoxy)ethyl) phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-(2-(4-nonylphenoxy)ethoxy)ethyl) phosphonate is a useful research compound. Its molecular formula is C19H31KO5P+ and its molecular weight is 409.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Potassium (2-(2-(4-nonylphenoxy)ethoxy)ethyl) phosphonate is a compound that has garnered attention for its biological activity, particularly in relation to its environmental impact and potential toxicity. This article synthesizes existing research findings, case studies, and relevant data regarding the biological effects of this compound.

Chemical Structure and Properties

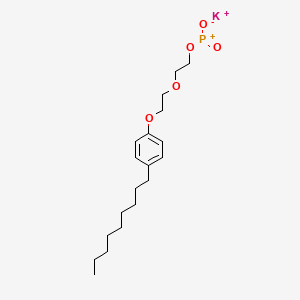

The compound can be structurally represented as follows:

- Chemical Formula : C₁₄H₁₉O₄P

- Molecular Weight : 284.28 g/mol

- CAS Number : 83929-26-4

This phosphonate derivative features a nonylphenoxy group, which is known for its hydrophobic properties, contributing to the compound's behavior in biological systems.

Toxicity to Aquatic Organisms

Research conducted by the Environmental Protection Agency (EPA) indicates that this compound exhibits toxicity to aquatic organisms. The following points summarize key findings:

- Toxic Concentration : Toxicity was observed at surface water concentrations as low as 20 parts per billion (ppb), particularly affecting daphnid reproduction .

- Recommended Testing : The EPA recommends a series of studies, including a two-species oral bioassay in rats and various aquatic toxicity tests, to further characterize the human health effects and environmental impact of the compound .

Endocrine Disruption Potential

Similar compounds have been implicated in endocrine disruption due to their structural characteristics. Alkylphenol ethoxylates (APEs), which include nonylphenol derivatives, have been shown to exhibit estrogenic activity in laboratory studies. This raises concerns about the potential for this compound to similarly affect endocrine systems .

Study on Aquatic Toxicity

A significant study focused on the effects of this compound on aquatic life demonstrated:

- Test Organisms : Daphnia magna and various algae species were used to assess toxicity.

- Findings : The results indicated a marked decrease in reproduction rates in daphnid populations exposed to concentrations exceeding 1 ppb, reinforcing concerns about environmental safety .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Key Findings | Recommended Actions |

|---|---|---|

| Aquatic Toxicity | Toxic at concentrations as low as 20 ppb | Conduct long-term ecological risk assessments |

| Endocrine Disruption | Potential estrogenic effects noted | Further testing for endocrine disruption |

| Human Health Effects | Concerns based on structural analogs | Initiate comprehensive toxicity testing |

Q & A

Q. Basic: What synthetic methodologies are recommended for lab-scale preparation of Potassium (2-(2-(4-nonylphenoxy)ethoxy)ethyl) phosphonate?

Answer:

The synthesis typically involves sequential ethoxylation, phosphorylation, and salt formation. Key steps include:

Ethoxylation of 4-nonylphenol : React 4-nonylphenol with ethylene oxide under basic conditions to form the ethoxylated intermediate .

Phosphorylation : Introduce the phosphonate group via Arbuzov or Michaelis-Becker reactions. For example, treat the ethoxylated intermediate with triethyl phosphite in the presence of a catalyst (e.g., iodine) to form the phosphonate ester .

Salt formation : React the phosphonate ester with potassium hydroxide to yield the potassium salt .

Optimization Tips :

- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) for purification .

- Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorylation (δ ~20–25 ppm) .

Q. Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

A multi-technique approach is essential:

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Assign peaks for ethoxy chains (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.2 ppm for OCH₂), nonylphenol aromatic protons (δ 6.5–7.5 ppm), and phosphonate groups (δ ~20 ppm in <sup>31</sup>P NMR) .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular ion peaks (e.g., [M–K]⁻ for the phosphonate anion) and rule out impurities .

- Elemental Analysis : Validate C, H, P, and K content (±0.3% deviation) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in buffer pH (e.g., 7.4 vs. 6.5), ionic strength, or enzyme isoforms. Standardize protocols using guidelines from EFSA or OECD .

- Impurity Interference : Trace nonylphenol (toxic degradation product) may skew results. Quantify impurities via GC-MS and repeat assays with purified batches .

- Cellular vs. Cell-Free Systems : Test both systems to distinguish direct enzyme inhibition from indirect effects (e.g., membrane interactions) .

Example Workflow :

Reproduce assays under identical conditions.

Perform dose-response curves (IC₅₀ values).

Validate using orthogonal methods (e.g., SPR for binding affinity).

Q. Advanced: What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?

Answer:

Nonylphenol ethoxylates (core structure) are recalcitrant due to branched alkyl chains. Key pathways:

- Biodegradation : Limited under aerobic conditions; anaerobic microbes may cleave ethoxy chains, releasing 4-nonylphenol (a persistent organic pollutant) .

- Photolysis : UV exposure degrades ethoxylate chains but not the aromatic ring. Monitor via HPLC-MS for intermediates like 4-nonylphenol .

Methodology :

- OECD 301/302 Tests : Assess ready biodegradability in sludge or soil .

- LC-QTOF-MS : Track degradation products in simulated wastewater .

Q. Advanced: How can mechanistic studies elucidate its interaction with enzymes (e.g., phosphatases)?

Answer:

Combine computational and experimental approaches:

Molecular Docking : Use software (AutoDock Vina) to model binding to human alkaline phosphatase (PDB: 1ZED). Focus on phosphonate-K⁺ interactions .

Enzyme Kinetics : Measure Vmax/Km shifts via Michaelis-Menten plots to identify competitive/non-competitive inhibition .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Case Study :

A structurally similar phosphonate (Ethyl 4-(diethoxyphosphoryl)-2-butenoate) showed IC₅₀ = 12 µM against protein tyrosine phosphatases via transition-state mimicry .

Q. Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

Variability stems from ethoxylation degree and phosphonate ester hydrolysis. Mitigation steps:

- Strict Process Control : Use anhydrous conditions for phosphorylation and in-line FTIR to monitor ethoxylation .

- Post-Synthesis Analysis :

- GPC : Determine ethoxylate chain length distribution .

- Karl Fischer Titration : Ensure <0.1% water content .

Q. Basic: What are the key safety considerations for handling this compound?

Answer:

- Toxicity : Nonylphenol derivatives are endocrine disruptors. Use fume hoods and PPE (nitrile gloves, lab coats) .

- Waste Disposal : Incinerate at >850°C to prevent 4-nonylphenol release .

- Storage : Keep under argon at –20°C to prevent hydrolysis .

Q. Advanced: How does its structure-activity relationship compare to alkylphenol-free phosphonates?

Answer:

| Feature | Nonylphenol-Containing | Alkylphenol-Free |

|---|---|---|

| LogP | ~4.5 (high lipophilicity) | ~2.8 (moderate) |

| Membrane Permeability | Enhanced | Reduced |

| Ecotoxicity | High (persistent) | Low |

Implications : Replace nonylphenol with linear alkyl chains (e.g., C12–C14) to reduce environmental impact without compromising bioactivity .

Properties

CAS No. |

84030-32-0 |

|---|---|

Molecular Formula |

C19H31KO5P+ |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

potassium;2-[2-(4-nonylphenoxy)ethoxy]ethoxy-oxido-oxophosphanium |

InChI |

InChI=1S/C19H31O5P.K/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)23-16-14-22-15-17-24-25(20)21;/h10-13H,2-9,14-17H2,1H3;/q;+1 |

InChI Key |

MCAILOFJFODBTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO[P+](=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.